1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
Description
1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-23-16(13-3-2-4-15(19)9-13)11-21-17(22)20-10-12-5-7-14(18)8-6-12/h2-9,16H,10-11H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVVATMKBWORPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea typically involves the reaction of 4-fluorobenzylamine with 2-(3-fluorophenyl)-2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding urea oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(2-(3-chlorophenyl)-2-methoxyethyl)urea
- 1-(4-Methylbenzyl)-3-(2-(3-methylphenyl)-2-methoxyethyl)urea
- 1-(4-Bromobenzyl)-3-(2-(3-bromophenyl)-2-methoxyethyl)urea
Uniqueness
1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a urea moiety which is known for its versatility in biological applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Research indicates that compounds with urea structures often exhibit enzyme inhibitory activities. The specific mechanisms by which 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea exerts its biological effects may involve:
- Enzyme Inhibition : The urea group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of targeting specific pathways in cancer or metabolic diseases.
- Receptor Modulation : Fluorinated compounds often show altered binding affinities to various receptors, which can lead to enhanced therapeutic effects or reduced side effects.
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar urea derivatives. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines.
- Cell Line Testing : In vitro studies demonstrated that related fluorinated urea compounds can induce apoptosis in cancer cells, suggesting a possible application in cancer therapy.
- Mechanistic Insights : These studies often utilize assays such as MTT to assess cell viability and flow cytometry to analyze cell cycle progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Urea Derivative A | HeLa | 5.0 | Apoptosis induction |
| Urea Derivative B | MCF-7 | 3.5 | Cell cycle arrest |
| 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea | Jurkat | TBD | TBD |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been investigated through various assays:
- Target Enzymes : Preliminary data suggest activity against enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
- Selectivity : The selectivity of the compound towards specific isoforms of enzymes can significantly influence its therapeutic profile.
Case Study 1: Anticancer Activity
In a recent study, a series of urea derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the urea structure could lead to significant variations in biological activity, with some derivatives showing promising results against breast cancer cell lines.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of fluorinated urea compounds with human soluble epoxide hydrolase (sEH), revealing that certain modifications enhance inhibitory potency. This suggests that 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea could be explored further for similar interactions.
Q & A
Basic: What methodologies are recommended for synthesizing 1-(4-Fluorobenzyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea with high purity?
Answer:
Synthesis typically involves coupling fluorinated benzyl amines with methoxyethylurea precursors under controlled conditions. Key steps include:
- Stepwise alkylation : Use of 4-fluorobenzyl chloride and 2-(3-fluorophenyl)-2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) with a carbodiimide coupling agent .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >98% purity .
- Quality control : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side-product formation?
Answer:
Optimization strategies include:
- Temperature control : Maintain reaction temperatures between 0–5°C during coupling to suppress competing hydrolysis .
- Catalyst selection : Use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to enhance urea bond formation efficiency .
- Stoichiometric adjustments : Employ a 1.2:1 molar ratio of amine to isocyanate intermediate to reduce unreacted starting material .
- Byproduct analysis : Characterize side products (e.g., dimeric urea) via LC-MS and adjust solvent polarity to disfavor their formation .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Essential techniques include:
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
- Spectroscopic validation :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in biological systems?
Answer:
Fluorine’s electronegativity impacts:
- Lipophilicity : Enhances membrane permeability (logP increases by ~0.5 per fluorine atom) .
- Metabolic stability : Fluorine reduces oxidative metabolism in cytochrome P450 enzymes, prolonging half-life .
- Binding affinity : Fluorophenyl groups engage in orthogonal dipole interactions with target proteins (e.g., kinases), as shown in molecular docking studies .
- Experimental validation : Compare IC values against non-fluorinated analogs in enzyme inhibition assays .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) using guidelines from ’s randomized block design .
- Conformation analysis : Perform molecular dynamics simulations to assess if flexible methoxyethyl group adopts different binding poses .
- Batch consistency : Re-evaluate compound purity and stability (e.g., via accelerated degradation studies under varying pH/temperature) .
Basic: What in vitro models are suitable for preliminary pharmacological evaluation of this compound?
Answer:
- Enzyme inhibition : Use fluorogenic substrates in kinase or phosphatase assays (e.g., ADP-Glo™ kinase assay) with positive controls .
- Cell viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, using cisplatin as a reference .
- Membrane permeability : Employ Caco-2 monolayers to predict oral bioavailability .
Advanced: How can computational methods predict environmental persistence and ecotoxicological risks of this compound?
Answer:
- QSAR modeling : Estimate biodegradation half-life using EPI Suite™, focusing on urea bond hydrolysis potential .
- Toxicity prediction : Apply ECOSAR to classify acute toxicity to aquatic organisms (e.g., LC for Daphnia magna) .
- Metabolite identification : Simulate photodegradation pathways (e.g., via Gaussian 09) to predict fluorinated byproducts .
Advanced: What strategies enable structure-activity relationship (SAR) studies for optimizing target binding?
Answer:
- Fragment replacement : Synthesize analogs with varying substituents (e.g., chloro vs. trifluoromethyl groups) and compare binding ΔG via isothermal titration calorimetry (ITC) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors in the urea scaffold .
- Crystallographic data : Overlay X-ray structures with target proteins (e.g., carbonic anhydrase) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
